7-Fluoropyrido[1,2-a]benzimidazole
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Overview
Description
7-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 7-Fluoropyrido[1,2-a]benzimidazole can be achieved through several methods:
Cyclization of 2-Aminopyridines and Cyclohexanones: This method involves the use of iodine as a mediator and air oxygen as an oxidant.
Condensation of 2-Aminopyridines with 2-Iodophenylboronic Acids: This ligand-free, copper(II) acetate-catalyzed Ullmann-type one-pot intramolecular cascade reaction is another efficient method for synthesizing pyrido[1,2-a]benzimidazoles.
Industrial Production: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
7-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine(III) catalysts in water, forming oxidative C-N bonds.
Substitution: It can participate in substitution reactions, particularly involving the fluorine atom, which can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoropyrido[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been studied for its antiviral activity, particularly against ortho-poxviruses.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with viral proteins, inhibiting their function and preventing viral replication.
Pathways Involved: It may also interfere with cellular pathways involved in viral replication and cancer cell proliferation, leading to its potential use as an antiviral and anticancer agent.
Comparison with Similar Compounds
7-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share a similar core structure but lack the pyridine ring.
Azolo[1,5-a]pyrimidines: These compounds have structural similarities with pyrido[1,2-a]benzimidazoles and exhibit relevant biological properties, including antiviral and antibacterial activities.
Fluorinated Imidazoles: These compounds contain fluorine atoms and imidazole rings, similar to this compound, and are used in various pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H7FN2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
7-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI Key |
QXPOIMZAEGOZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)F |
Origin of Product |
United States |
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